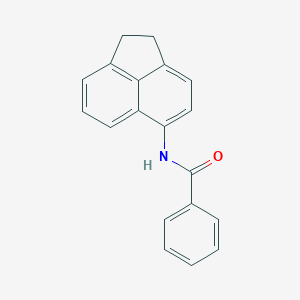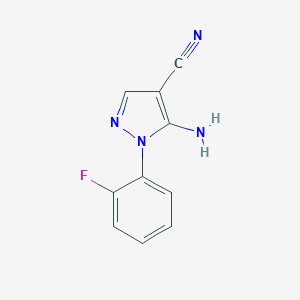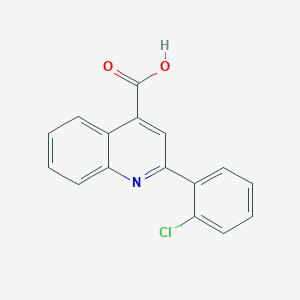
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide, also known as DAB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. DAB is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon (PAH) that has been found to have anti-inflammatory and anti-cancer properties. DAB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal models, n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in lab experiments is its potential therapeutic applications. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. Another advantage is the ability to synthesize n-(1,2-Dihydroacenaphthylen-5-yl)benzamide using various methods, which allows for flexibility in experimental design. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on n-(1,2-Dihydroacenaphthylen-5-yl)benzamide. One area of research could focus on optimizing its synthesis method to improve efficiency and yield. Another area of research could involve studying its mechanism of action in more detail to improve its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1,2-dihydroacenaphthylene with benzoyl chloride in the presence of a base. Another method involves the reaction of 1,2-dihydroacenaphthylene with benzoyl isocyanate in the presence of a catalyst. The synthesis of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been achieved using microwave-assisted reactions, which have been shown to be more efficient and faster than traditional methods.
Aplicaciones Científicas De Investigación
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to have anti-cancer properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide induces apoptosis in cancer cells and inhibits tumor growth in animal models.
Propiedades
Número CAS |
30806-65-6 |
|---|---|
Nombre del producto |
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide |
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
InChI |
InChI=1S/C19H15NO/c21-19(15-5-2-1-3-6-15)20-17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2,(H,20,21) |
Clave InChI |
HDSZLWXQHVRZIQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
Otros números CAS |
30806-65-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)



![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)




